molecular formula C11H10N2O4 B601134 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate CAS No. 179688-53-0

3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate

Katalognummer B601134
CAS-Nummer: 179688-53-0
Molekulargewicht: 234.21
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H10N2O4 . It is a brown solid powder and is mainly used in pharmaceutical synthesis intermediates and cosmetics .


Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate” can be found in various chemical databases . The average mass of the molecule is 234.208 Da and the monoisotopic mass is 234.064056 Da .


Physical And Chemical Properties Analysis

The compound has a melting point of 293 °C and a predicted boiling point of 390.5±52.0 °C . It has a density of 1.39 and is slightly soluble in DMSO (when heated) and Methanol . The compound is a white to yellow powder or crystal .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Biological Activity : This compound has been used as a starting material for the synthesis of various derivatives with biological activity. For instance, a study by Cai et al. (2019) described the synthesis of a derivative that acted as an effective inhibitor of lung cancer cell proliferation (Cai et al., 2019).

  • Anticancer Activity : Another study by Wang et al. (2021) synthesized a series of substituted quinazoline derivatives from 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. These compounds showed remarkable inhibitory activity against MCF-7 breast cancer cell lines, indicating potential in cancer treatment (Wang et al., 2021).

  • Improved Synthesis of Anticancer Drugs : Cai et al. (2015) improved the synthetic procedure of the anticancer drug poziotinib using 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate as a starting material. This study highlights its role in facilitating the production of important pharmaceuticals (Cai et al., 2015).

  • Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored derivatives of this compound as novel tubulin-polymerization inhibitors targeting the colchicine site. These compounds showed significant potential in disrupting microtubule formation, a crucial aspect in cancer therapy (Wang et al., 2014).

  • Analgesic and Anti-inflammatory Activities : A study by Maggio et al. (2001) synthesized derivatives for their analgesic and anti-inflammatory activities. These compounds exhibited appreciable anti-inflammatory activity and low ulcerogenic index (Maggio et al., 2001).

  • Application in Fluorescent Labeling : Hirano et al. (2004) identified 6-Methoxy-4-quinolone as a novel fluorophore derived from this compound, demonstrating strong fluorescence in a wide pH range, useful for biomedical analysis (Hirano et al., 2004).

  • Antitumor Lead and Vascular Disruption : Cui et al. (2017) identified a derivative as a promising anticancer lead, which inhibited tumor growth significantly in mice and disrupted tumor vasculature (Cui et al., 2017).

  • Anticonvulsant Evaluation : El-Azab et al. (2011) evaluated quinazoline derivatives for their anticonvulsant activity, comparing them with standard drugs like methaqualone and sodium valproate (El-Azab et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name

(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQIFINSOHAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621628
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate

CAS RN

179688-53-0
Record name 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Acetoxy-7-methoxy-3H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 6-hydroxy-7-methoxyquinazolin-4(3H)-one (0.57 g) and pyridine (4 mL) was added acetic anhydride (10 mL) at room temperature. The reaction mixture was stirred at 100° C. for 3 hours, and then poured into ice-water. The resulting mixture was filtered to give the title compound (0.40 g, 53.00%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, d6-DMSO) δ: 2.30 (s, 3H), 3.92 (s, 3H), 7.28 (s, 1H), 7.75 (s, 1H), 8.08 (s, 1H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

6-Acetoxy-7-methoxy-quinazolin-4-one (RO0505111-000) was synthesized according to the literature procedure of Gibson, K. H. et al. Bioorganic & Medicinal Chemistry Letters, 1997, 7(21), 2723–2728. To a solution of 6-acetoxy-7-methoxy-quinazolin-4-one (RO0505111-000) (1.2 g, 5.13 mmol) in SOCl2 (30 mL) Aldrich) was added a few drops of DMF (0.1 mL). The reaction mixture was then heated with stirring at 100° C. for 3 hours. The solvents were evaporated and the residue was dried in vacuo. The residue was dissolved in 2-propanol (30 mL), then aniline (0.47 mL, 5.13 mmol) (Aldrich) was added. The reaction mixture was heated at 110° C. for 3 hours, then cooled to room temperature and filtered. The precipitate was collected and dried in vacuo to give 6-acetoxy-7-methoxy-4-phenylamino-quinazoline as a white solid. (Yield 1.0 g, 63%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Citations

For This Compound
3
Citations
W Zhang, Z Su, H Liu, Y Zhang, W Ye… - … Process Research & …, 2022 - ACS Publications
The development of an efficient synthetic process for a clinical candidate Larotinib (4), which is an epidermal growth factor receptor (EGFR) inhibitor for the treatment of esophageal …
Number of citations: 2 pubs.acs.org
Y Gao, F Li, X Ni, S Yang, H Liu, X Wu, J Liu, J Ma - RSC advances, 2023 - pubs.rsc.org
Herein, a series of 4-(benzofuran-6-yloxy)quinazoline derivatives as VEGFR-2/HDAC dual inhibitors were designed and synthesized based on fruquintinib and vorinostat. Among them, …
Number of citations: 5 pubs.rsc.org
Y Cui, R Wang, Y Wei, F Hou, H Li, Y Jiang… - Bioorganic & Medicinal …, 2023 - Elsevier
In previous decades, patients with the most active EGFR mutations in non-small cell lung cancer (NSCLC) have significantly benefited from EGFR tyrosine kinase inhibitors (TKIs). …
Number of citations: 3 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.